molecular formula C16H13Cl2IO4 B2967876 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid CAS No. 2058696-97-0

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid

Cat. No.: B2967876
CAS No.: 2058696-97-0
M. Wt: 467.08
InChI Key: UFNYYECZSDLHPB-UHFFFAOYSA-N
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Description

The compound “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is a chemical compound with the CAS Number: 56442-18-3 . It has a molecular weight of 297.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzoic acid .


Molecular Structure Analysis

The InChI code for “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is 1S/C14H10Cl2O3/c15-12-6-1-9 (7-13 (12)16)8-19-11-4-2-10 (3-5-11)14 (17)18/h1-7H,8H2, (H,17,18) .

Scientific Research Applications

Oxidation Processes and Reactivity

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid and related compounds have been extensively studied for their role in oxidation processes. For instance, o-Iodoxybenzoic acid (IBX) has been effective in oxidizing alcohols to carbonyl compounds at room temperature. It is notable for its ability to tolerate amine functionality, making it useful for oxidizing amino alcohols to amino carbonyl compounds. IBX has also been found to oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond, which is crucial for maintaining the integrity of certain molecular structures during oxidation processes (Nair, 2020).

Catalytic Oxidation

The catalytic properties of compounds related to this compound have also been a subject of research. For example, iodobenzene, which shares structural similarities, has been used in catalytic oxidation of ketones, where it acts as a real oxidant in conjunction with m-chloroperbenzoic acid (Ochiai et al., 2005). This demonstrates the potential of related compounds in catalytic processes, particularly in organic synthesis.

Halogen Bonding in Crystal Engineering

Halogen bonding, involving compounds such as m-iodobenzoic acid, plays a significant role in crystal engineering. The study of uranyl coordination polymers with m-iodobenzoic acid has shown that halogen bonding can be a key interaction in the assembly of these materials. This research provides insights into how halogen bonds can be utilized in designing new materials with specific properties (Carter et al., 2018).

Environmental Applications

In the context of environmental science, compounds like 2,4-dihydroxybenzoic acid, a related compound, have been used in wastewater treatment through electrochemical oxidation. This process shows promise in the degradation of pollutants, indicating the potential of related compounds in environmental remediation (de Lima Leite et al., 2003).

Safety and Hazards

While specific safety and hazard information for “4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid” is not available, a similar compound, “4-[(3,4-Dichlorobenzyl)oxy]cinnamic acid”, is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IO4/c1-2-22-14-7-10(16(20)21)6-13(19)15(14)23-8-9-3-4-11(17)12(18)5-9/h3-7H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYYECZSDLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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